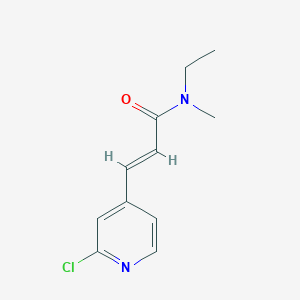![molecular formula C16H19FN2O3 B3018791 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate CAS No. 926102-44-5](/img/structure/B3018791.png)
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a cyano group, a carbamoyl group, and a fluorophenyl group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyano intermediate: The initial step involves the reaction of 1,2-dimethylpropylamine with cyanogen bromide to form 1-cyano-1,2-dimethylpropylamine.
Carbamoylation: The cyano intermediate is then reacted with methyl chloroformate to introduce the carbamoyl group, yielding [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl chloride.
Esterification: Finally, the carbamoyl chloride intermediate is esterified with 2-(4-fluorophenyl)acetic acid in the presence of a base such as triethylamine to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamoyl or ester derivatives.
科学的研究の応用
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Materials Science: It can be incorporated into polymers or coatings to impart specific properties such as hydrophobicity or chemical resistance.
Industry: The compound can be used in the development of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and carbamoyl groups can participate in hydrogen bonding or electrostatic interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate can be compared with similar compounds such as:
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-bromophenyl)acetate: Contains a bromine atom, potentially leading to different chemical and biological activities.
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-methylphenyl)acetate: Features a methyl group, which can influence its hydrophobicity and interaction with molecular targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity in biological systems.
特性
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c1-11(2)16(3,10-18)19-14(20)9-22-15(21)8-12-4-6-13(17)7-5-12/h4-7,11H,8-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGNPSVPAOUBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)
![2-Isopropylbenzo[d]oxazol-6-amine](/img/structure/B3018709.png)

![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3018711.png)

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3018717.png)
![N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018719.png)

![Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone](/img/structure/B3018723.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3018726.png)
![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B3018727.png)

![Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3018729.png)
![6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
